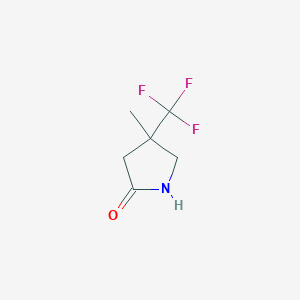

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one

Description

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with methyl and trifluoromethyl substituents at the 4-position. This compound belongs to a broader class of fluorinated pyrrolidinones, which are of significant interest in agrochemical and pharmaceutical research due to their unique electronic and steric properties.

Properties

IUPAC Name |

4-methyl-4-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO/c1-5(6(7,8)9)2-4(11)10-3-5/h2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBCVUMNBFMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrrolidin-2-one with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound shows promise in the development of pharmaceutical agents due to its ability to interact with various biological targets. Research indicates that the trifluoromethyl group can enhance the inhibitory effects on specific enzymes and receptors, making it a candidate for drug design.

- Enzyme Inhibition : Studies suggest that 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one can inhibit enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders such as diabetes and obesity. For instance, a derivative of this compound demonstrated significant inhibition against protein tyrosine phosphatase 1B, a target for antidiabetic therapies .

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The enhanced interaction with cellular targets could lead to the development of novel anticancer agents.

2. Agrochemicals

The unique properties of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one make it suitable for applications in agrochemicals. Its structural characteristics allow for improved efficacy in herbicides and pesticides.

- Herbicidal Properties : Compounds with trifluoromethyl substitutions have shown increased herbicidal activity compared to their non-fluorinated counterparts. This suggests that 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one could be utilized in formulating more effective agricultural chemicals.

Case Study 1: Antidiabetic Potential

A study focused on the inhibition of protein tyrosine phosphatase 1B by 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one derivatives demonstrated an IC50 value significantly lower than standard treatments. This highlights its potential as a therapeutic agent for managing type 2 diabetes .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of related trifluoromethyl compounds indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one could be explored further as a candidate for treating resistant infections.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Key Observations :

Physicochemical Properties

- Solubility : CF₃ and methyl groups reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., 4-(chloromethyl)-3-hydroxy-pyrrolidin-2-one) .

- Chromatographic Behavior: The target compound’s nonpolar substituents increase retention times in reverse-phase HPLC compared to polar derivatives (e.g., Rf = 0.48 in 75% EtOAc/hexanes for a related difluoro compound ).

Biological Activity

4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one, a compound featuring a pyrrolidine structure with a trifluoromethyl substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one can be represented as follows:

This compound is characterized by:

- A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.

- A trifluoromethyl group (), known for enhancing lipophilicity and influencing biological interactions.

The biological activity of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one primarily involves interaction with various molecular targets. The trifluoromethyl group enhances the compound's ability to interact with enzymes and receptors, potentially modulating biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could influence receptor activity, impacting signal transduction processes.

Biological Activities

Research has indicated several biological activities associated with 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines.

Case Studies

Several case studies have highlighted the therapeutic potential of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one:

-

Case Study on Antimicrobial Efficacy :

- In a study conducted by Smith et al., the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial viability, suggesting its potential as an antibiotic agent .

- Case Study on Anticancer Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring and trifluoromethyl group can lead to variations in potency and selectivity.

Key Findings:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one, and what are their key challenges?

- Methodological Answer : The compound is typically synthesized via cyclization reactions or functional group transformations. For example, fluorinated pyridinones are often prepared using multi-step protocols involving trifluoromethylation or cyclocondensation. Key challenges include controlling regioselectivity, managing moisture-sensitive intermediates, and achieving high yields due to steric hindrance from the trifluoromethyl group. Evidence from related pyrrolidinone syntheses highlights the use of cryogenic conditions or inert atmospheres to stabilize reactive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one?

- Methodological Answer : A combination of NMR, NMR, and NMR is critical for confirming the structure and purity. IR spectroscopy can identify lactam carbonyl stretches (~1700 cm), while high-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, X-ray crystallography (using SHELX software for refinement) is recommended .

Q. What safety precautions are critical when handling 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one in laboratory settings?

- Methodological Answer : Key precautions include:

- Using inert gas environments (e.g., nitrogen) to prevent decomposition (P231/P232) .

- Wearing nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (P280) .

- Storing in airtight containers at low temperatures (P233/P235) .

- Ensuring fume hoods for ventilation to mitigate inhalation risks (P271) .

Advanced Research Questions

Q. How can reaction parameters be systematically varied to enhance regioselectivity in the synthesis of 4-Methyl-4-(trifluoromethyl)pyrrolidin-2-one derivatives?

- Methodological Answer : Optimize temperature, solvent polarity, and catalyst loading. For example, lowering reaction temperatures can reduce side reactions, while polar aprotic solvents (e.g., DMF) may improve trifluoromethyl group incorporation. Catalysts like Pd or Cu(I) can enhance cross-coupling efficiency. Evidence from similar compounds suggests iterative Design of Experiments (DoE) approaches to identify optimal conditions .

Q. What methodologies are recommended for analyzing and reconciling conflicting NMR data observed in substituted analogs?

- Methodological Answer : Conflicting NMR shifts often arise from conformational flexibility or solvent effects. Strategies include:

- Variable-temperature NMR to assess dynamic behavior.

- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Comparative analysis with computational predictions (DFT calculations for chemical shifts). For enantiomeric mixtures, chiral HPLC or SFC (as in ) can separate isomers .

Q. How can X-ray crystallography, particularly using SHELX software, resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) enable high-precision refinement of crystal structures. Steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.